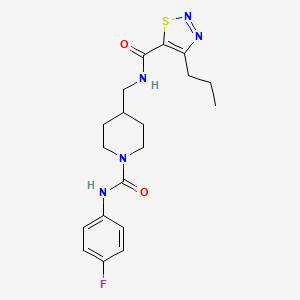
N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H24FN5O2S and its molecular weight is 405.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a novel compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may confer various pharmacological properties, making it an interesting subject for research in drug development.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C19H24FN5O2S
- Molecular Weight : 405.5 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the piperidine moiety and the thiadiazole ring suggests potential interactions with biological pathways involved in inflammation, pain modulation, or microbial resistance.
Interaction with Biological Targets
Research indicates that compounds similar to this compound may inhibit key enzymes or modulate receptor activity. For instance, studies have shown that thiadiazole derivatives can exhibit significant antimicrobial and anti-inflammatory properties by targeting specific pathways in microbial metabolism and inflammatory responses .
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiadiazole derivatives. For example, compounds containing thiadiazole rings have demonstrated activity against various bacterial strains. In vitro assays have indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria at varying concentrations .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative A | Staphylococcus aureus | 50 µg/mL |
| Thiadiazole Derivative B | Escherichia coli | 100 µg/mL |
| Thiadiazole Derivative C | Pseudomonas aeruginosa | 75 µg/mL |
Anti-inflammatory Activity
In addition to antimicrobial effects, the compound's potential anti-inflammatory properties have been explored. Research has shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition could lead to reduced production of pro-inflammatory mediators .
Case Studies
A notable study focused on the synthesis and biological evaluation of thiadiazole derivatives highlighted their potential as antimicrobial agents. The study reported that specific modifications to the thiadiazole structure enhanced efficacy against resistant bacterial strains, suggesting that this compound could be optimized for improved activity.
Properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2S/c1-2-3-16-17(28-24-23-16)18(26)21-12-13-8-10-25(11-9-13)19(27)22-15-6-4-14(20)5-7-15/h4-7,13H,2-3,8-12H2,1H3,(H,21,26)(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJHFXXUUJIDMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














